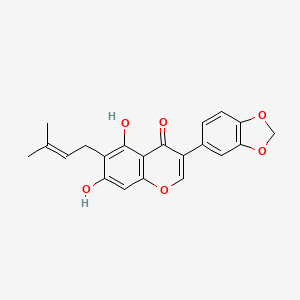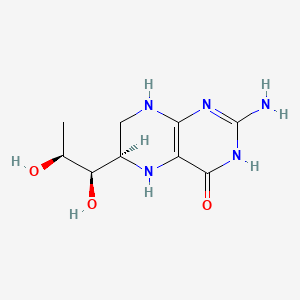
Derrubone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of derrubone involves several steps. One method includes the use of 3-aryl-4-hydroxycoumarins as starting materials . The synthetic route typically involves the following steps:
Prenylation: Introduction of the prenyl group to the isoflavone core.
Methylenation: Formation of the methylenedioxy bridge.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Análisis De Reacciones Químicas
Derrubone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction reactions can modify the prenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include modified isoflavones and quinones .
Aplicaciones Científicas De Investigación
Derrubone has several scientific research applications:
Chemistry: Used as a model compound for studying prenylated flavonoids.
Industry: Potential use in developing new drugs targeting Hsp90 and related pathways.
Mecanismo De Acción
Derrubone exerts its effects by inhibiting the function of Hsp90, a chaperone protein involved in the folding and stabilization of other proteins . By binding to Hsp90, this compound prevents it from performing its chaperone functions, leading to the degradation of client proteins. This mechanism is particularly relevant in cancer cells, where Hsp90 is often overexpressed .
Comparación Con Compuestos Similares
Derrubone is similar to other prenylated isoflavones, such as luteone and genistein. it is unique in its strong binding affinity and selectivity for Hsp90 . Other similar compounds include:
Luteone: Another prenylated isoflavone with similar binding properties.
Genistein: A well-known isoflavone with various biological activities but less specific for Hsp90.
This compound’s unique structure, particularly the methylenedioxy bridge and prenyl group, contributes to its distinct biological activities and makes it a valuable compound for further research and potential therapeutic applications .
Propiedades
Número CAS |
22044-58-2 |
|---|---|
Fórmula molecular |
C21H18O6 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C21H18O6/c1-11(2)3-5-13-15(22)8-18-19(20(13)23)21(24)14(9-25-18)12-4-6-16-17(7-12)27-10-26-16/h3-4,6-9,22-23H,5,10H2,1-2H3 |
Clave InChI |
FTBGFGQPUMCUSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)




![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)
![Trisodium;[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-3-yl]methyl phosphate;manganese](/img/structure/B10752335.png)
![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![5-[3-(2-bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B10752350.png)


